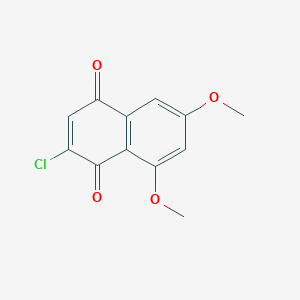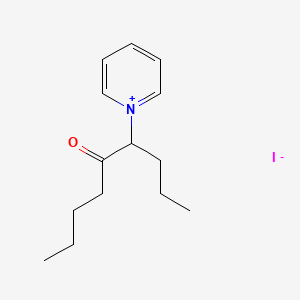
1-(5-Oxononan-4-YL)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Oxononan-4-YL)pyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridinium core with a nonanone side chain, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
The synthesis of 1-(5-Oxononan-4-YL)pyridin-1-ium iodide typically involves the reaction of pyridine with a nonanone derivative under specific conditions. The reaction is often carried out in the presence of an iodinating agent to introduce the iodide ion. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Oxononan-4-YL)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Oxononan-4-YL)pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which 1-(5-Oxononan-4-YL)pyridin-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium core can interact with various biological molecules, potentially leading to changes in their activity or function. The nonanone side chain may also play a role in modulating these interactions.
Comparaison Avec Des Composés Similaires
1-(5-Oxononan-4-YL)pyridin-1-ium iodide can be compared with other pyridinium compounds, such as:
1-Methylpyridin-1-ium iodide: Similar structure but with a methyl group instead of a nonanone side chain.
4,4’-Bipyridinium salts: Known for their use in redox reactions and as building blocks for more complex structures. The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and physical properties compared to other pyridinium compounds.
Propriétés
Numéro CAS |
57644-96-9 |
|---|---|
Formule moléculaire |
C14H22INO |
Poids moléculaire |
347.23 g/mol |
Nom IUPAC |
4-pyridin-1-ium-1-ylnonan-5-one;iodide |
InChI |
InChI=1S/C14H22NO.HI/c1-3-5-10-14(16)13(9-4-2)15-11-7-6-8-12-15;/h6-8,11-13H,3-5,9-10H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
OHUYGEPTDYJVTE-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(=O)C(CCC)[N+]1=CC=CC=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
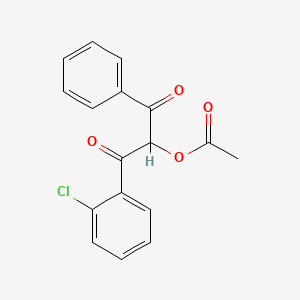
![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
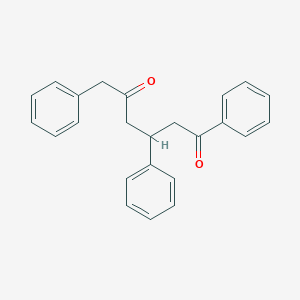
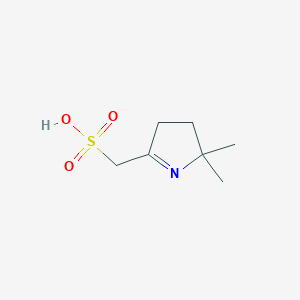
![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
![4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14617971.png)
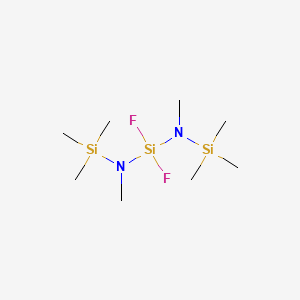
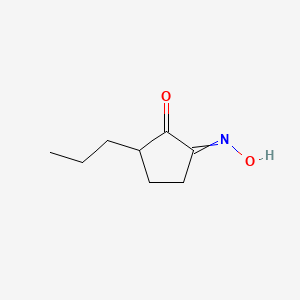
![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)
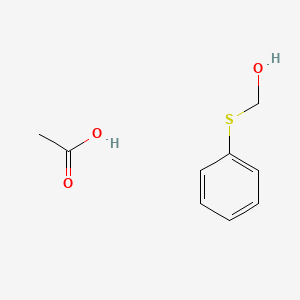

![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
